![molecular formula C18H21FN4O3S B2583902 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one CAS No. 2320215-65-2](/img/structure/B2583902.png)
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of certain types of cancer and autoimmune diseases.
Mechanism of Action
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one works by selectively inhibiting the activity of BTK. BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one are primarily related to its inhibition of BTK. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can result in the reduction of tumor growth and the suppression of autoimmune responses.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one in lab experiments is its selectivity for BTK. This allows for more targeted inhibition of the B-cell receptor signaling pathway, which can reduce the risk of off-target effects. However, a limitation of using this compound is its relatively low solubility in water, which can make it difficult to formulate for certain applications.
Future Directions
There are several potential future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one. One area of interest is the development of more effective formulations of the compound for use in clinical applications. Additionally, further research is needed to better understand the mechanisms of action of the compound and its potential applications in the treatment of other diseases. Finally, there is a need for more clinical trials to determine the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one involves several steps. The process starts with the reaction of 5-fluoropyrimidine-2-carboxylic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazolide. This is followed by the addition of 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine to the reaction mixture, resulting in the formation of the desired product.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one has been extensively studied for its potential applications in the treatment of cancer and autoimmune diseases. In preclinical studies, it has been shown to be effective in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. Additionally, it has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-11-7-12(2)14(4)17(13(11)3)27(25,26)22-5-6-23(16(24)10-22)18-20-8-15(19)9-21-18/h7-9H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUZEOONDZDFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.